DMT-2'-O-Methylguanosine phosphoramidite
Description
Significance of Post-Transcriptional RNA Modifications in Molecular Biology
Following transcription from a gene, an RNA primary transcript undergoes chemical alterations to produce a mature, functional molecule. wikipedia.org This process, known as post-transcriptional modification, is fundamental to cellular function and the regulation of gene expression. fiveable.meslideshare.netnowgonggirlscollege.co.in These modifications, which include capping, polyadenylation, splicing, and various chemical changes like methylation, alter the RNA's structure, stability, and function. wikipedia.orgfiveable.me To date, over 100 distinct types of RNA modifications have been identified. nih.gov They are critical for fine-tuning gene expression, influencing everything from mRNA processing and stability to its export from the nucleus and the efficiency of its translation into proteins. fiveable.menowgonggirlscollege.co.in The combinatorial effect of these modifications can change the information content of nucleic acid polymers beyond the genomic blueprint. nih.gov
Overview of Modified Nucleoside Phosphoramidites as Synthetic Building Blocks for Nucleic Acid Research
The chemical synthesis of custom DNA and RNA fragments, or oligonucleotides, is a cornerstone of modern molecular biology. wikipedia.org The most established and reliable method for this synthesis is based on phosphoramidite (B1245037) chemistry, a technique that has been the industry gold standard for nearly four decades. twistbioscience.com This method utilizes nucleoside phosphoramidites, which are stabilized versions of natural or synthetic nucleosides, as the fundamental building blocks. twistbioscience.comthermofisher.comwikipedia.org These molecules permit the highly efficient, sequential addition of new bases to a growing oligonucleotide chain. twistbioscience.com
Contextual Role of 2'-O-Methylguanosine in Nucleic Acid Chemistry Research
Among the many known post-transcriptional modifications, 2'-O-methylation is one of the most common, found in a wide variety of RNA molecules, including ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA). numberanalytics.comamerigoscientific.comnih.gov This modification involves the addition of a methyl group to the 2'-hydroxyl position of the ribose sugar. numberanalytics.com The presence of the 2'-O-methyl group confers significant chemical advantages, most notably a pronounced increase in the stability of the RNA strand. amerigoscientific.comcd-genomics.com It enhances resistance to degradation by nucleases and protects against alkaline hydrolysis. amerigoscientific.comnih.govcd-genomics.com
Structurally, the 2'-O-methyl group helps to lock the ribose sugar in a conformation that stabilizes the A-form helix characteristic of RNA duplexes. amerigoscientific.comnih.gov Oligonucleotides synthesized with 2'-O-methylated building blocks, such as those derived from 2'-O-methylguanosine, exhibit these enhanced properties. amerigoscientific.comsigmaaldrich.com This makes them highly valuable for a range of applications, including the development of antisense therapies, siRNAs, aptamers, and diagnostic probes, where stability and strong binding to target nucleic acids are paramount. thermofisher.comamerigoscientific.comsigmaaldrich.comnih.gov
Structure
2D Structure
Properties
Molecular Formula |
C41H50N7O8P |
|---|---|
Molecular Weight |
799.9 g/mol |
IUPAC Name |
3-[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H50N7O8P/c1-26(2)48(27(3)4)57(54-23-11-22-42)56-35-33(55-39(36(35)52-7)47-25-44-34-37(47)45-40(43)46-38(34)49)24-53-41(28-12-9-8-10-13-28,29-14-18-31(50-5)19-15-29)30-16-20-32(51-6)21-17-30/h8-10,12-21,25-27,33,35-36,39H,11,23-24H2,1-7H3,(H3,43,45,46,49)/t33-,35?,36+,39-,57?/m1/s1 |
InChI Key |
SGQVLFVGPRISKK-OERFULFGSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1OC)N2C=NC3=C2N=C(NC3=O)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=C(NC3=O)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Chemical Synthesis Methodologies for Dmt 2 O Methylguanosine Phosphoramidite and Derived Oligonucleotides
Principles of Solid-Phase Phosphoramidite (B1245037) Chemistry for RNA Synthesis
The phosphoramidite method, first developed for DNA synthesis and later adapted for RNA, is the universally accepted standard for the chemical synthesis of oligonucleotides. nih.govbachem.com This technique is executed on a solid support, typically controlled-pore glass (CPG) or polystyrene, which allows for the sequential addition of nucleotide building blocks in an automated fashion. danaher.comatdbio.com The synthesis proceeds in the 3' to 5' direction, which is the opposite of enzymatic biosynthesis. danaher.comatdbio.com
Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside anchored to the solid support. nih.govsigmaaldrich.com This is typically achieved by treating the support with an acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), to expose the free 5'-hydroxyl group for the next reaction. nih.govyoutube.com
Coupling: The next phosphoramidite monomer in the sequence, which has been activated by a weak acid like tetrazole, is added to the reaction column. youtube.com The exposed 5'-hydroxyl group of the support-bound nucleoside performs a nucleophilic attack on the activated phosphorus atom of the incoming phosphoramidite, forming a phosphite (B83602) triester linkage. nih.govsigmaaldrich.com
Capping: To prevent the formation of deletion mutations (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups on the growing chain are permanently blocked. nih.govatdbio.com This is accomplished by acetylation using a capping mixture, commonly acetic anhydride (B1165640) and N-methylimidazole. atdbio.comsigmaaldrich.com This "capping" step ensures that these unreacted chains cannot participate in subsequent coupling cycles. danaher.com
Oxidation: The newly formed phosphite triester linkage is unstable and susceptible to cleavage. sigmaaldrich.com Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester. youtube.com This is typically achieved using a solution of iodine in the presence of water and a weak base like pyridine. nih.govsigmaaldrich.com
Following these four steps, the cycle is repeated, starting with the detritylation of the newly added nucleotide, until the desired oligonucleotide sequence is fully assembled. sigmaaldrich.com
Table 1: Key Steps in the Phosphoramidite Synthetic Cycle
| Step | Purpose | Typical Reagents | Resulting Chemical Group |
|---|---|---|---|
| 1. Detritylation | To remove the 5'-DMT protecting group, exposing a free 5'-hydroxyl for chain elongation. danaher.comsigmaaldrich.com | Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in an inert solvent. nih.gov | Free 5'-Hydroxyl (-OH) |
| 2. Coupling | To add the next nucleotide to the growing chain. bachem.com | Activated Nucleoside Phosphoramidite and an activator (e.g., Tetrazole). youtube.com | Phosphite Triester |
| 3. Capping | To block unreacted 5'-hydroxyl groups and prevent deletion sequences. atdbio.com | Acetic Anhydride and N-Methylimidazole (NMI). atdbio.com | Acetylated 5'-Hydroxyl |
| 4. Oxidation | To stabilize the internucleotide linkage. sigmaaldrich.com | Iodine (I₂) in a water/pyridine or other base solution. nih.gov | Phosphate Triester |
The synthesis of standard RNA oligonucleotides is more complex than DNA synthesis primarily due to the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected with a bulky temporary group during synthesis. atdbio.com However, for 2'-O-methylated ribonucleosides, the 2'-position is already occupied by a stable methyl group. This feature simplifies the synthesis in certain respects.
The 2'-O-methyl group is a permanent modification, not a temporary protecting group, and is stable throughout the entire synthesis and deprotection process. oup.comnsf.gov This eliminates the need for a specific 2'-hydroxyl protecting group, which in standard RNA synthesis can cause steric hindrance and reduce coupling efficiency. atdbio.com While the fundamental four-step cycle remains the same, the coupling times for 2'-O-methylated phosphoramidites may sometimes be adjusted to ensure high efficiency, although they generally couple very effectively. oup.com The primary "adaptation" is therefore in the design of the phosphoramidite monomer itself, which does not require the introduction and subsequent removal of a 2'-protecting group. researchgate.net
Protecting Group Strategies for DMT-2'-O-Methylguanosine Phosphoramidite
The success of phosphoramidite chemistry hinges on a sophisticated strategy of using various protecting groups to ensure that reactions occur only at the desired positions. nih.gov These groups must be stable during the synthesis cycle but readily removable under specific conditions during the final deprotection step. atdbio.com
The 4,4'-dimethoxytrityl (DMT) group is the standard choice for protecting the 5'-hydroxyl group of nucleosides used in oligonucleotide synthesis. researchgate.netwikipedia.org Its selection is based on several key properties:
Specificity: The DMT group is bulky and reacts preferentially with the less sterically hindered primary 5'-hydroxyl group over the secondary 3'-hydroxyl group. researchgate.net
Stability: It is stable to the basic and neutral conditions used during the coupling, capping, and oxidation steps.
Acid Lability: The DMT group is rapidly cleaved under mild acidic conditions, which allows for its removal at the start of each synthesis cycle without damaging the growing oligonucleotide chain. sigmaaldrich.com
Monitoring: The cleaved DMT cation has a strong orange color and absorbs light intensely, which provides a convenient real-time method to monitor the efficiency of each coupling step. wikipedia.org
The exocyclic amino group (N2) of guanine (B1146940) is nucleophilic and must be protected to prevent unwanted side reactions during phosphoramidite activation and coupling. youtube.comresearchgate.net Several protecting groups are commonly used for this purpose, each with different properties and deprotection kinetics.
Isobutyryl (iBu): This is one of the most common and traditional protecting groups for guanine. It is robust but requires relatively stringent deprotection conditions, typically concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures. researchgate.net
Dimethylformamidine (dmf): The dmf group is more labile than iBu and can be removed under milder conditions. researchgate.netglenresearch.com This is advantageous for the synthesis of oligonucleotides that contain sensitive modifications.
Phenoxyacetyl (Pac) Derivatives: Groups like phenoxyacetyl (Pac) or isopropyl-phenoxyacetyl (iPr-Pac) are also used. glenresearch.com These are often employed in "UltraMild" synthesis strategies, as they can be removed with potassium carbonate in methanol (B129727) or under other very gentle conditions, which is beneficial for complex or heavily modified oligonucleotides. glenresearch.com
Table 2: Common Exocyclic Amine Protecting Groups for Guanosine (B1672433) Phosphoramidites
| Protecting Group | Abbreviation | Structure | Key Features | Typical Deprotection Conditions |
|---|---|---|---|---|
| Isobutyryl | iBu | -CO-CH(CH₃)₂ | Standard, robust protection. researchgate.net | Concentrated Ammonium Hydroxide, 55-60°C. oup.com |
| Dimethylformamidine | dmf | -CH=N(CH₃)₂ | More labile than iBu, allows for milder deprotection. researchgate.netglenresearch.com | AMA (Ammonium Hydroxide/Aqueous Methylamine), room temp. or mild heat. glenresearch.com |
| Isopropyl-phenoxyacetyl | iPr-Pac | -CO-CH₂-O-C₆H₄-CH(CH₃)₂ | "UltraMild" protection, very labile. glenresearch.com | 0.05M Potassium Carbonate in Methanol, room temp. glenresearch.com |
In the synthesis of standard RNA (which contains a 2'-hydroxyl group), this position must be protected to prevent several potential side reactions, including chain cleavage and migration of the phosphate linkage from the 3' to the 2' position. atdbio.com This protection is absent in this compound because the position is already stably methylated. However, understanding these protecting groups provides context for the unique nature of 2'-O-methyl modifications.
tert-Butyldimethylsilyl (TBDMS or TBS): For a long time, the TBDMS group was the most common 2'-hydroxyl protecting group for RNA synthesis. atdbio.com While effective, its bulkiness can reduce coupling efficiencies and require longer coupling times. atdbio.comumich.edu
Triisopropylsilyloxymethyl (TOM): The TOM protecting group was developed to overcome the steric hindrance issues associated with TBDMS. atdbio.comumich.edu It is less bulky at the point of attachment, leading to higher coupling efficiencies and faster reaction times, comparable to those seen in DNA synthesis. umich.eduglenresearch.com The TOM group is removed during the final deprotection steps. umich.edu
The use of these temporary 2'-protecting groups is a key differentiator between standard RNA synthesis and the synthesis of 2'-O-methylated RNA, which benefits from the inherent stability of the methyl ether linkage at this position. oup.comresearchgate.net
Synthetic Approaches to 2'-O-Methylated Nucleoside Phosphoramidites
The preparation of 2'-O-methylated nucleoside phosphoramidites, including the guanosine variant, is a multi-step process that requires careful control of protecting groups and reaction conditions to achieve high yields and purity.
One-Step Protocols for Nucleobase-Modified Phosphoramidite Synthesis
While the complete synthesis of this compound is a multi-step endeavor, one-step modifications of pre-existing phosphoramidites represent a streamlined approach for creating diversity. A straightforward one-step procedure has been reported for modifying the N-nucleophilic groups in the nucleobases of commercially available nucleoside phosphoramidites. nih.gov This method involves the deprotonation of amide groups under phase-transfer conditions, followed by reaction with electrophilic molecules like alkyl halides. nih.gov For instance, the methylation of a fully protected 2'-O-methyladenosine phosphoramidite at the N6 position has been achieved efficiently using this phase-transfer catalysis, providing rapid access to the m6Am building block. nih.gov
This approach can be adapted for guanosine derivatives. To simplify the synthesis of guanosine phosphoramidites monoalkylated at the N1 position, a commercially available guanosine amidite protected with the N2-[(dimethylamino)methylene] (dmf) group can be used, as it possesses only one acidic proton on the nucleobase. nih.gov Methylation of this precursor in a sodium hydroxide and dichloromethane (B109758) two-phase system can be completed in as little as 25 minutes, yielding the desired N1-methylated product in high yield (82%). nih.gov While this demonstrates a one-step modification on the nucleobase, the initial synthesis of the 2'-O-methylated guanosine core remains a critical preceding process.
A truly efficient and chemoselective synthesis of the core intermediate, 2'-O-methylguanosine, has been developed without the need for protecting the guanine base. nih.gov This method utilizes methylene-bis-(diisopropylsilyl chloride) (MDPSCl2) as a novel 3',5'-O-protecting group for nucleosides. nih.gov The subsequent 2'-O-methylation is successfully achieved using methyl chloride as a weak electrophile and sodium bis(trimethylsilyl)amide (NaHMDS) as a mild base. nih.gov This approach significantly simplifies the synthesis of the key 2'-O-methylguanosine intermediate.
Strategies for Diverse Methylated Ribonucleosides
The synthesis of a diverse range of 2'-O-methylated ribonucleosides, including guanosine, has been a subject of extensive research due to the significant impact of this modification on oligonucleotide properties. Historically, the synthesis of 2'-O-methylguanosine has presented notable difficulties compared to other nucleosides. google.com
Early methods for 2'-O-methylation, such as using diazomethane, often resulted in low yields and the formation of both 2'-O- and 3'-O-methyl isomers, which are challenging to separate. google.com An improved method utilizing methyl iodide (CH3I) in the presence of silver oxide (Ag2O) proved effective for adenosine, cytidine, and uridine (B1682114), but guanosine was refractory to this approach. google.com
A significant advancement came with the use of a tetraisopropyldisiloxane (TIPDS) group to protect both the 3' and 5' hydroxyls of the ribose sugar. This strategy prevents methyl esterification of the 3'-O-hydroxyl group. google.com Further refinements have led to more efficient and scalable syntheses. For example, an optimized process for producing DMT-protected 2'-O-methoxyethylguanosine, a related modification, involves enzymatic deamination to selectively obtain the desired product from a mixture of alkylated isomers, a method that has been scaled to kilogram quantities. sydlabs.comnih.gov
The general synthetic route to this compound typically involves the following key steps:
Protection of the Guanosine Base: The exocyclic amino group of guanine is protected, commonly with an isobutyryl (ib) or dimethylformamidine (dmf) group, to prevent side reactions. tandfonline.comsigmaaldrich.com
Selective 2'-O-Methylation: This is the most critical and challenging step. As mentioned, methods have evolved from non-selective alkylations to highly chemoselective procedures using advanced protecting group strategies like the 3',5'-O-MDPS protection. nih.gov
5'-O-DMT Protection: The 5'-hydroxyl group is protected with the acid-labile dimethoxytrityl (DMT) group, which is essential for monitoring coupling efficiency during automated oligonucleotide synthesis. nih.govyoutube.com
Phosphitylation: The final step involves reacting the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety. tandfonline.comnih.gov
Challenges and Innovations in Chemical Synthesis Efficiency for Modified Oligonucleotides
The synthesis of modified oligonucleotides, including those containing this compound, is not without its challenges. Optimizing yield, ensuring purity, and developing novel building blocks for advanced applications are areas of continuous research and innovation.
Yield Optimization in Modified Oligonucleotide Synthesis
Several factors can affect the yield when using modified phosphoramidites like this compound:
Steric Hindrance: The 2'-O-methyl group can create steric hindrance, potentially slowing down the coupling reaction and reducing its efficiency. umich.edu
Purity of the Phosphoramidite: The purity of the phosphoramidite building block is paramount. Impurities can lead to side reactions and the formation of truncated or modified oligonucleotides, complicating purification and lowering the yield of the desired product. nih.gov
Reaction Conditions: Optimization of coupling time, activator concentration, and phosphoramidite concentration is crucial to maximize yield. researchgate.net
Innovations to address these challenges include the development of more reactive activators and the optimization of synthesis cycles for modified monomers. For instance, some protocols have explored in-situ preparation of phosphoramidites to be used directly in the synthesizer, which can improve efficiency for certain applications. nih.gov Furthermore, the development of purification techniques like Nanostar Sieving aims to improve the separation of the desired full-length oligonucleotide from failure sequences, thereby increasing the final isolated yield. nih.gov
| Factor | Challenge | Innovation/Solution |
|---|---|---|
| Steric Hindrance | Reduced coupling efficiency due to the bulky 2'-O-methyl group. umich.edu | Longer coupling times, use of more potent activators. |
| Phosphoramidite Purity | Impurities lead to side products and lower yield of full-length oligonucleotides. nih.gov | Improved purification methods for phosphoramidites, stringent quality control. |
| Reaction Kinetics | Slower reaction rates for modified monomers compared to standard DNA phosphoramidites. | Optimization of activator concentration and reaction times for each specific modified phosphoramidite. |
| Purification of Final Oligonucleotide | Separation of full-length product from closely related failure sequences can be difficult. | Advanced purification techniques like HPLC and novel methods such as Nanostar Sieving. nih.gov |
Development of Novel Phosphoramidite Building Blocks for Advanced Applications
The field of oligonucleotide therapeutics and diagnostics is constantly evolving, driving the need for novel phosphoramidite building blocks with advanced properties. nih.gov Research in this area focuses on creating modifications that enhance stability, improve binding affinity, or introduce new functionalities.
The development of novel building blocks based on the 2'-O-methylguanosine scaffold can include:
Modifications to the Nucleobase: Introducing additional modifications to the guanine base can alter its hydrogen bonding properties or allow for post-synthesis conjugation of labels or other molecules.
Alternative Protecting Groups: The use of novel protecting groups for the exocyclic amine of guanine can offer advantages in terms of stability or deprotection kinetics. For example, the use of phenoxyacetyl (Pac) or isopropyl-phenoxyacetyl (iPr-Pac) protecting groups in "UltraMild" chemistry allows for the synthesis of oligonucleotides containing sensitive functional groups. glenresearch.com
Phosphorothioate (B77711) Analogs: The synthesis of 2'-O-methylguanosine phosphorothioate phosphoramidites allows for the introduction of phosphorothioate linkages, which are highly resistant to nuclease degradation.
These novel building blocks are instrumental in the development of next-generation antisense oligonucleotides, siRNAs, and aptamers with improved therapeutic profiles. nih.gov The ability to synthesize a wide variety of modified phosphoramidites has been greatly accelerated by the robustness of phosphoramidite chemistry. nih.gov
| Type of Novel Building Block | Application/Advantage | Example |
|---|---|---|
| Nucleobase-Modified | Altered binding properties, site for conjugation. | Guanosine analogs with reporters or cross-linkers. |
| Alternative Protecting Groups | Compatibility with sensitive modifications, improved deprotection. | UltraMild phosphoramidites (e.g., with iPr-Pac protection on G). glenresearch.com |
| Backbone-Modified | Increased nuclease resistance. | 2'-O-methylguanosine phosphorothioate phosphoramidites. |
| Conformationally Locked Analogs | Enhanced binding affinity and stability. | Locked Nucleic Acid (LNA) versions of 2'-O-methylguanosine. |
Reverse Synthesis Direction with Modified Monomers for Specific Labeling
Standard automated oligonucleotide synthesis proceeds in the 3' to 5' direction, utilizing 3'-O-phosphoramidites. nih.gov However, "reverse" synthesis in the 5' to 3' direction, employing 5'-phosphoramidites, offers a powerful strategy for introducing modifications at the 3'-terminus of an oligonucleotide. nih.gov
This approach is particularly valuable for:
3'-End Capping: The introduction of an inverted nucleotide at the 3'-end can significantly increase the oligonucleotide's resistance to 3'-exonucleases. ffame.org
3'-Terminal Labeling: It allows for the facile incorporation of labels, such as fluorophores or biotin, or other modifications at the 3'-terminus that may not be available as a solid support. nih.gov
Synthesis of Attached Oligonucleotides: For applications like Drop-seq in single-cell RNA sequencing, oligonucleotides are synthesized on microparticles in the reverse direction to ensure the correct orientation for capturing mRNA. ffame.org
The synthesis of a 2'-O-methylguanosine 5'-phosphoramidite would follow a similar chemical logic to the standard 3'-phosphoramidite synthesis, but with the phosphitylation reaction occurring at the 5'-hydroxyl group after protection of the 3'-hydroxyl. While less common, the development and use of these reverse monomers are crucial for expanding the toolbox of oligonucleotide chemists and enabling the creation of complex, highly functionalized nucleic acid constructs. nih.govjustia.com
Applications of 2 O Methylated Oligonucleotides in Contemporary Academic Research
Design and Synthesis of Modified Oligonucleotide Probes for Molecular Studies
The strategic incorporation of 2'-O-methyl modifications is central to the development of sophisticated probes for visualizing and analyzing nucleic acids within complex biological systems. The stability and specific binding characteristics imparted by this modification are crucial for their function.
Molecular beacons are hairpin-shaped oligonucleotide probes with a fluorophore and a quencher at opposite ends. When not bound to a target, the hairpin structure holds the fluorophore and quencher in close proximity, suppressing fluorescence. Upon hybridization to a target sequence, the beacon undergoes a conformational change that separates the fluorophore and quencher, resulting in a fluorescent signal.
For applications in live cells, probes must resist degradation by cellular nucleases. nih.gov Molecular beacons synthesized with a 2'-O-methyl RNA backbone exhibit significantly enhanced nuclease resistance, making them suitable for long-term imaging experiments. researchgate.netnih.gov The 2'-O-methyl modification also increases the thermal stability of the probe-target duplex. researchgate.net Studies comparing 2'-O-methyl and standard 2'-deoxy molecular beacons have revealed key differences in their hybridization properties. The 2'-O-methyl beacons hybridize to RNA targets more rapidly and with higher affinity than their 2'-deoxy counterparts. nih.gov This enhanced stability is attributed to the 2'-O-methyl group favoring a C3'-endo sugar conformation, which is pre-organized for forming an A-form helix typical of RNA-RNA duplexes. oup.com
| Property | 2'-O-Methyl Molecular Beacon | 2'-Deoxy Molecular Beacon |
|---|---|---|
| Nuclease Resistance | High | Low |
| Affinity for RNA Target (Tm) | Higher | Lower |
| Hybridization Kinetics (Rate) to RNA | Faster | Slower |
| Target Discrimination (Specificity) | Slightly Reduced | Slightly Higher |
To further enhance the performance of molecular beacons, researchers have developed chimeric probes that combine 2'-O-methyl RNA with other nucleic acid analogs, most notably Locked Nucleic Acid (LNA). LNA is a modified RNA nucleotide in which the ribose ring is "locked" by a methylene (B1212753) bridge, resulting in exceptionally high binding affinity to complementary sequences. acs.org
By incorporating a few LNA nucleotides into the probe sequence of a 2'-O-methyl molecular beacon, it is possible to create shorter probes, dubbed "tiny molecular beacons," that retain high stability. nih.govacs.org These chimeric probes are advantageous because their smaller size allows them to access target sites within highly structured RNAs that are inaccessible to conventional, longer probes. nih.govnih.gov Research on Drosophila oskar mRNA demonstrated that these LNA/2'-O-methyl RNA chimeras hybridize to their targets at faster rates and with better target access compared to beacons made solely of 2'-O-methyl RNA. acs.orgnih.govacs.org The strategic placement of just a few LNA residues, spaced by 2'-O-methylribonucleotides, can significantly improve probe performance. nih.gov
| Probe Type | Probe Length (Loop) | Melting Temperature (Tm) of Probe-Target Hybrid | In Vivo Performance |
|---|---|---|---|
| 2'OMe-RNA Beacon | ~15-30 nt | 45°C | Less effective at accessing structured target sites. |
| LNA/2'OMe-RNA Chimeric Beacon | ~8-11 nt | 58°C - 62°C | Faster hybridization and better access to previously inaccessible target regions. nih.govacs.org |
Structural and Biophysical Characterization of 2 O Methylated Nucleic Acids
Influence of 2'-O-Methylation on Ribose Conformation in Nucleic Acids
The 2'-O-methyl (2'-OMe) modification directly influences the conformational preference of the ribose moiety, which is a critical determinant of nucleic acid structure.
The most significant conformational consequence of 2'-O-methylation is the strong bias it imposes on the ribose sugar to adopt a C3'-endo pucker. nih.govnih.govplos.org In unmodified ribonucleosides, the sugar exists in a dynamic equilibrium between the C2'-endo and C3'-endo conformations. nih.gov However, the presence of the bulky methoxy (B1213986) group at the 2' position introduces steric hindrance, particularly with the adjacent 3'-phosphate group, which disfavors the C2'-endo conformation. nih.gov This steric repulsion effectively locks the ribose into the C3'-endo conformation, which is characteristic of A-form helices found in RNA. nih.govplos.org
This conformational pre-organization is energetically favorable, biasing the sugar pucker equilibrium toward C3'-endo by an estimated 0.1–0.6 kcal/mol. nih.gov By favoring this specific pucker, the 2'-O-methyl group essentially pre-organizes the nucleotide into a conformation that is conducive to forming stable helical structures. nih.gov This inherent C3'-endo preference in 2'-O-methylated nucleotides, including 2'-O-methylguanosine, is a key factor underlying many of the biophysical properties of modified oligonucleotides. plos.orgnih.gov Potential energy calculations on the dinucleotide 2'MeGpC (a guanosine (B1672433) 2'-O-methylated at the 3' ribose, linked to a cytidine) show that the helical RNA conformation with a C3'-endo sugar pucker is the global energy minimum. columbia.edu
The strong preference for the C3'-endo pucker significantly reduces the conformational freedom of the nucleic acid backbone. nih.gov In standard DNA, the backbone is relatively flexible due to the sugar's ability to switch between C2'-endo and C3'-endo states. In contrast, the 2'-O-methyl modification restricts this flexibility by locking in the C3'-endo pucker. plos.orgnih.gov
Effects on Duplex and Higher-Order Nucleic Acid Structure Formation
The conformational rigidity imparted by 2'-O-methylation has a cascading effect on the formation and stability of duplexes and more complex nucleic acid structures.
The C3'-endo sugar pucker is a defining feature of the A-type helical geometry, which is characteristic of RNA duplexes. nih.govwikipedia.org By enforcing this conformation, 2'-O-methylation strongly promotes and stabilizes the A-form helix. nih.govnih.gov Each 2'-O-methyl modification contributes to the stability of an RNA duplex by approximately 0.2 kcal/mol. nih.govwikipedia.org This stabilization arises from both pre-organizing the single strand for helix formation, which reduces the entropic penalty of binding, and potentially from favorable enthalpic interactions within the duplex. nih.gov
Molecular dynamics simulations of DNA:RNA hybrids containing 2'-O-methylated strands show a greater degree of A-form character compared to unmodified DNA:RNA hybrids. nih.gov This indicates that the modification can drive a duplex towards an A-like conformation, even when paired with a DNA strand.
Oligonucleotides containing 2'-O-methylguanosine and other 2'-O-methylated nucleotides exhibit distinct hybridization properties, most notably a significantly increased affinity for complementary RNA strands. nih.gov The stability of these duplexes follows a general trend: 2'-O-methyl-RNA/RNA > DNA/RNA > DNA/DNA > 2'-O-methyl-RNA/DNA. nih.gov
The enhanced stability of the 2'-O-methyl-RNA/RNA duplex is reflected in a higher melting temperature (Tm), the temperature at which half of the duplex dissociates. acs.org For example, the methylation of the 2'-OH group of every uridine (B1682114) in a 14-mer oligoribonucleotide increased the Tm of its duplex with a complementary RNA strand from 24°C to 36°C. acs.org This stabilization is a direct result of the A-form helical geometry promoted by the modification. In contrast, the hybridization of a 2'-O-methylated strand to a DNA target results in a less stable duplex compared to a standard DNA/DNA duplex. nih.gov
The thermodynamic parameters underpinning these observations show a substantial difference between duplex types.
Table 1: Thermodynamic Properties of Molecular Beacon-Target Duplexes
| Duplex Type | ΔH (kJ/mol) | ΔS (J/mol·K) | Melting Temp (Tm) |
|---|---|---|---|
| 2'-O-methyl/RNA | 679 | 1798 | 80.0°C |
| 2'-O-methyl/DNA | 379 | 1041 | 51.9°C |
Data from a study on molecular beacons with a sample concentration of 200 nM probe and 400 nM target. nih.gov
This table clearly illustrates the favorable enthalpy and entropy changes when a 2'-O-methylated oligonucleotide hybridizes to an RNA target compared to a DNA target.
High-resolution crystal structures of DNA:2'-O-methyl-RNA heteroduplexes provide direct visual confirmation of the structural consequences of this modification. researchgate.netmdpi.com X-ray analysis of these hybrids reveals that they adopt a conformation that is close to a canonical A-type double helix. researchgate.netmdpi.com
Interactions with Proteins and Other Nucleic Acids in Regulatory Pathways
The 2'-O-methylation of nucleic acids, particularly RNA, significantly influences their interactions with proteins and other nucleic acids, playing a critical role in a multitude of regulatory pathways. This modification can alter the local conformation and electrostatic properties of the RNA, thereby modulating binding affinities and specificities for various protein partners. biorxiv.orgnih.gov
The presence of a 2'-O-methyl group on a ribonucleotide can either enhance or diminish the binding affinity and specificity of proteins. nih.gov This modulation is a key mechanism by which 2'-O-methylation exerts its regulatory functions. The methyl group can introduce steric hindrance, potentially disrupting interactions that rely on the 2'-hydroxyl group, or it can create favorable hydrophobic interactions. biorxiv.orgnih.gov
Research has shown that while some proteins, known as "readers," exhibit a preference for binding to 2'-O-methylated RNA, others are repelled by it. nih.gov For instance, the binding of Argonaute 1 (AGO1) to RNA is reduced in the presence of a 3' 2'-O-methyl group due to steric hindrance. nih.gov Conversely, Piwi family proteins and Argonaute 2 (AGO2) show a weak preference for binding to piRNAs and miRNAs that are 2'-O-methylated at their 3' end. nih.gov
The impact of 2'-O-methylation on protein binding is not always a simple on-or-off switch. The specific context of the modification, including its location within the RNA sequence and the surrounding structural motifs, plays a crucial role. For example, in spliceosomal small nuclear RNAs (snRNAs), specific 2'-O-methylations are essential for the proper assembly and function of the spliceosome, likely by promoting specific protein interactions. oup.comresearchgate.net The loss of these modifications can lead to significant defects in splicing and has been linked to human diseases. oup.comresearchgate.net
The following table summarizes the observed effects of 2'-O-methylation on the binding of various proteins to RNA:
| Protein/Protein Family | Effect of 2'-O-Methylation on Binding | Reference |
| Argonaute 1 (AGO1) | Reduced affinity | nih.gov |
| Argonaute 2 (AGO2) | Weakly enhanced preference | nih.gov |
| Piwi family proteins | Weakly enhanced preference | nih.gov |
| Fibrillarin | Essential for binding to C'/D' motif in archaea | nih.gov |
| Endonuclease V | Preferential binding to hyper-edited dsRNA | oup.com |
It is important to note that the study of "reader" proteins that specifically recognize and bind to 2'-O-methylated RNA with high affinity is an ongoing area of research. nih.gov
Ribosomal RNA (rRNA) is heavily modified with 2'-O-methyl groups, and these modifications are critical for ribosome structure, function, and the regulation of translation. biorxiv.orgnih.govpnas.org The 2'-O-methylations are often clustered in functionally important regions of the ribosome, such as the peptidyl transferase center, the decoding center, and at the interface between the ribosomal subunits. mdpi.comnih.gov
These modifications contribute to the stability of the intricate three-dimensional structure of rRNA, which is essential for the ribosome's catalytic activity. nih.govnih.gov They can influence the dynamics of the ribosome, affecting processes like tRNA binding, translocation, and the fidelity of protein synthesis. nih.gov For example, 2'-O-methylated nucleotides in the 23S rRNA, such as Gm2251 and Um2552, have been shown to make contact with the CCA-end of tRNAs in both the A and P sites of the bacterial ribosome. nih.gov
Furthermore, variations in the pattern of rRNA 2'-O-methylation can create a population of heterogeneous ribosomes within a cell, each with potentially different translational properties. pnas.orgmdpi.com This "ribosome heterogeneity" allows for a nuanced level of translational control, where specific mRNAs may be preferentially translated by certain ribosome subtypes. nih.govpnas.org For instance, changes in the 2'-O-methylation levels in specific rRNA regions have been shown to affect IRES-mediated translation initiation. nih.gov
The table below details some of the key functional consequences of 2'-O-methylation within ribosomal components:
| Location of 2'-O-Methylation | Functional Consequence | Reference |
| Peptidyl Transferase Center | Stabilization of rRNA structure, interaction with tRNA | nih.gov |
| Decoding Center | Modulation of translation fidelity | nih.gov |
| Intersubunit Bridges | Maintenance of ribosome integrity | nih.gov |
| A-site and P-site | Interaction with tRNA | nih.gov |
| Peptide Exit Tunnel | Influence on nascent peptide folding | biorxiv.org |
These findings underscore the integral role of rRNA 2'-O-methylation in fine-tuning the process of protein synthesis.
The pattern of 2'-O-methylation on RNA molecules serves as a molecular signature that can be recognized by various cellular pathways, allowing for the discrimination between self and non-self RNA, as well as the differential handling of various RNA species. This is particularly evident in the context of the innate immune system.
For instance, viral RNAs often possess 2'-O-methylation patterns that mimic those of the host's own RNA, a strategy to evade detection by pattern recognition receptors (PRRs) of the innate immune system. cd-genomics.com The absence of these modifications on viral RNA can trigger an immune response.
Within the cell, 2'-O-methylation can also influence the fate of an RNA molecule. For example, in plants, 2'-O-methylation at the 3' end of small interfering RNAs (siRNAs) and microRNAs (miRNAs) protects them from degradation and is important for their function in gene silencing. nih.gov
The ability of the cellular machinery to recognize and respond to different 2'-O-methylation patterns highlights the importance of this modification in maintaining cellular homeostasis and in defending against pathogens.
Studies on Conformational Dynamics and Energy Landscapes of Modified RNA
The introduction of a 2'-O-methyl group into an RNA molecule not only alters its static structure but also has a profound impact on its conformational dynamics and the underlying energy landscape. nih.govnih.gov This modification can shift the equilibrium between different conformational states and influence the rates of transition between them. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy and other biophysical techniques have revealed that 2'-O-methylation can preferentially stabilize alternative, less populated RNA secondary structures. nih.govnih.gov By biasing the sugar pucker equilibrium towards the C3'-endo conformation, which is characteristic of A-form helices, 2'-O-methylation can increase the abundance and lifetime of these alternative states. nih.govnih.gov
A study using the HIV-1 trans-activation response (TAR) element as a model system demonstrated that 2'-O-methylation could increase the population of a short-lived, low-populated excited state by up to 10-fold. nih.govnih.gov This ability to modulate the conformational ensemble of an RNA molecule suggests that 2'-O-methylation can act as a switch to control RNA function. nih.gov The stabilization of these alternative conformations can expose or conceal binding sites for proteins or other nucleic acids, thereby regulating biological processes. nih.govnih.gov
The extent of this stabilization is dependent on the number and location of the 2'-O-methyl modifications and can also be influenced by factors such as the presence of magnesium ions. nih.govnih.gov
The 2'-O-methylation of RNA generally leads to an increase in the thermodynamic stability of RNA duplexes. nih.govresearchgate.net Each 2'-O-methyl group can contribute approximately 0.2 kcal/mol to the stability of an RNA helix. wikipedia.orgnih.gov This stabilization is thought to arise from a combination of factors, including a pre-organization of the single-stranded RNA into a conformation that is more favorable for duplex formation and favorable enthalpic interactions. oup.com
UV melting experiments are commonly used to quantify the thermodynamic parameters of RNA folding. Studies on various 2'-O-methylated RNA duplexes have consistently shown an increase in the melting temperature (Tm), which is the temperature at which half of the duplexes are dissociated. This increased thermal stability is a direct consequence of the more favorable free energy of folding for the modified RNA. oup.comacs.orgoup.com
The table below presents a summary of thermodynamic data from a study on the effect of 2'-O-methylation on the stability of a TAR RNA model system.
| Sample | Tm (°C) without Mg2+ | Tm (°C) with 3 mM Mg2+ | ΔG°37 (kcal/mol) without Mg2+ | ΔG°37 (kcal/mol) with 3 mM Mg2+ |
| Unmodified TAR | 58.5 ± 0.2 | 65.1 ± 0.1 | -8.9 ± 0.1 | -10.5 ± 0.1 |
| TAR with one 2'-O-Me | 59.1 ± 0.1 | 65.6 ± 0.1 | -9.1 ± 0.1 | -10.7 ± 0.1 |
| TAR with three 2'-O-Me | 59.8 ± 0.1 | 66.2 ± 0.1 | -9.3 ± 0.1 | -10.9 ± 0.1 |
Data adapted from a study on the HIV-1 TAR element. oup.com
Functional Implications and Biological Roles of 2 O Methylation in Rna Research
Role in Native RNA Function and Metabolism within Biological Systems
2'-O-methylation is integral to the proper functioning of RNA within the cell. It does not directly alter the Watson-Crick base-pairing properties of a nucleotide but instead influences the local conformation and flexibility of the RNA backbone. nih.govnih.gov By stabilizing the C3'-endo sugar pucker conformation characteristic of A-form RNA helices, each Nm modification can increase the thermal stability of an RNA duplex. nih.gov This structural stabilization and the modulation of RNA-protein interactions are key mechanisms through which 2'-O-methylation exerts its diverse biological functions, including ribosome biogenesis, translation, and RNA processing. nih.govnih.gov
2'-O-methylation is a widespread modification, yet its distribution is not uniform across different RNA species or even within a single RNA molecule. the-innovation.orgnumberanalytics.com It is particularly abundant in stable, non-coding RNAs like rRNA and snRNA, where it often clusters in functionally significant regions. nih.govnih.gov
Ribosomal RNA (rRNA): rRNA is the most heavily 2'-O-methylated RNA species in eukaryotes, with over 100 conserved modification sites identified in human rRNA. oup.comnih.gov These modifications are predominantly found in universally conserved and functionally critical regions of the ribosome, such as the decoding center and the peptidyl transferase center. oup.com For example, in Xenopus 18S rRNA, a 2'-O-methylated guanosine (B1672433) has been identified at position G1448. nih.gov The high degree of modification in rRNA suggests a crucial role in maintaining the ribosome's structural integrity and function. wikipedia.org
Transfer RNA (tRNA): tRNAs are also extensively modified, and 2'-O-methylation is one of the most frequent modifications observed. nih.gov Nm sites in tRNA can be found in various positions and are critical for stabilizing the L-shaped tertiary structure of the molecule, which is essential for its correct folding and function in translation. the-innovation.org For instance, N2-methylguanosine (m²G) and N2,N2-dimethylguanosine (m²₂G) are common modifications found in the D-loop and variable loop of tRNAs. frontiersin.org In human tRNA, the enzyme TRMT11 is responsible for creating m²G at position 10. nih.gov
Messenger RNA (mRNA): In eukaryotic mRNAs, 2'-O-methylation is an essential feature of the 5' cap structure. nih.gov The first and sometimes the second transcribed nucleotide can be 2'-O-methylated, forming the cap 1 (m⁷GpppNm-) and cap 2 (m⁷GpppNmNm-) structures, respectively. nih.gov While cap 1 is common in all higher eukaryotes, cap 2 is also frequently observed. nih.gov In addition to the cap, internal 2'-O-methylation sites have also been reported within the coding sequences of mRNAs in yeast and human cells, where they appear to play regulatory roles. nih.govnih.gov
Small Nuclear RNA (snRNA): snRNAs, which are core components of the spliceosome, are also rich in 2'-O-methylations. wikipedia.orgnih.gov These modifications are crucial for the proper assembly of the spliceosome and the catalytic activity of splicing. oup.com For example, the U6 snRNA, a central catalytic component of the spliceosome, contains an N2-methylguanosine (m²G) modification that is essential for its function. nih.gov
| RNA Type | Prevalence of 2'-O-Methylation | Common Locations and Examples | Reference |
|---|---|---|---|
| Ribosomal RNA (rRNA) | High | Functionally important regions (e.g., decoding center); G1448 in Xenopus 18S rRNA. | nih.govoup.comnih.gov |
| Transfer RNA (tRNA) | High | Various positions, including the D-loop; m²G at position 10. | nih.govthe-innovation.orgnih.gov |
| Messenger RNA (mRNA) | Moderate | 5' cap (cap 1 and cap 2 structures); internal sites within coding sequences. | nih.govnih.govnih.gov |
| Small Nuclear RNA (snRNA) | High | Throughout the molecule, critical for spliceosome assembly; m²G in U6 snRNA. | nih.govoup.comnih.gov |
2'-O-methylation of rRNA is critically important for the production of functional ribosomes and the regulation of protein synthesis. nih.gov The modifications are thought to stabilize the complex tertiary structure of rRNA, guiding it into the correct fold required for ribosome assembly. nih.govbiorxiv.org Fibrillarin is the primary enzyme responsible for catalyzing these methylations in eukaryotes, and its depletion leads to defects in pre-rRNA processing and impaired ribosome production. nih.gov
Recent studies have shown that the pattern of rRNA 2'-O-methylation is not static but can be dynamically regulated to fine-tune the ribosome's translational activity. nih.govbiorxiv.org This concept of "ribosome heterogeneity" suggests that populations of ribosomes with different modification patterns can exist within a cell, leading to differential translation of specific mRNAs. nih.gov For example, a lack of 2'-O-methylation at certain rRNA sites can affect the ribosome's fidelity, leading to increased frameshifting and errors in start codon selection. nih.govresearchgate.net Conversely, specific methylation patterns can enhance the translation of certain mRNAs, including those containing Internal Ribosome Entry Sites (IRES). biorxiv.org Therefore, 2'-O-methylation acts as an epitranscriptomic layer of control, modulating the ribosome's function to regulate gene expression at the translational level. nih.govbiorxiv.org
Beyond translation, 2'-O-methylation plays a significant role in the processing of other RNA molecules, most notably in pre-mRNA splicing. nih.govnumberanalytics.com Splicing is carried out by the spliceosome, a large ribonucleoprotein complex containing several snRNAs. These snRNAs are heavily 2'-O-methylated, and these modifications are essential for their function. numberanalytics.comoup.com The methyl groups on snRNAs are thought to stabilize their structure and mediate crucial RNA-RNA and RNA-protein interactions required for the assembly, catalytic activity, and disassembly of the spliceosome. oup.com
Alterations in snRNA methylation can affect alternative splicing, a process that allows a single gene to produce multiple protein variants. numberanalytics.com Furthermore, a lack of 2'-O-methylation in snRNAs can indirectly affect mRNA expression and stability by disrupting the proper splicing of pre-mRNAs. nih.gov
Impact on RNA Stability and Degradation Pathways in Biological Contexts
A primary function of 2'-O-methylation across various RNA types is to enhance molecular stability. the-innovation.orgnumberanalytics.com The methyl group at the 2' position sterically hinders the 2'-hydroxyl group, which is the most reactive group in the RNA backbone. This protection makes the phosphodiester bond less susceptible to both enzymatic and chemical cleavage, thereby increasing the half-life of the RNA molecule. wikipedia.org
The presence of a 2'-O-methyl group provides significant protection against degradation by a variety of nucleases. nih.govnumberanalytics.com This resistance is a key factor in the longevity of heavily modified molecules like rRNA and tRNA. wikipedia.org
Exoribonucleases: The 5'-3' exoribonuclease DXO, which is involved in RNA quality control, is blocked by 2'-O-methylation. plos.orgnih.gov DXO can degrade RNAs with incomplete or aberrant 5' caps, but it is unable to process RNAs that have a 2'-O-methylated first nucleotide (a cap 1 structure). plos.orgnih.gov This demonstrates that 2'-O-methylation serves as a mark of mature, functional mRNA, protecting it from this degradation pathway. nih.gov
RNase H: This endonuclease specifically cleaves the RNA strand of an RNA/DNA hybrid. However, its activity is inhibited by 2'-O-methylation at or near the cleavage site. biorxiv.org This property has been exploited experimentally to map Nm sites; the resistance to RNase H cleavage at a specific location indicates the presence of a 2'-O-methylated nucleotide. nih.gov Studies have shown that RNase H activity is inhibited when the target ribonucleotide or the nucleotide immediately downstream is 2'-O-methylated. biorxiv.org
| Nuclease | Type | Effect of 2'-O-Methylation | Reference |
|---|---|---|---|
| DXO | 5'-3' Exoribonuclease / Decapping Enzyme | Blocked by 2'-O-methylation at the 5' cap (cap 1). The enzyme cannot degrade the RNA. | plos.orgnih.govnih.gov |
| RNase H | Endonuclease (cleaves RNA in RNA/DNA hybrids) | Inhibited by 2'-O-methylation at or 1 nt downstream of the cleavage site. | nih.govbiorxiv.org |
| General Exoribonucleases | Exonucleases | Generally enhances resistance to degradation, increasing RNA half-life. | numberanalytics.com |
The 5' cap is a critical structure for eukaryotic mRNA, protecting it from exonucleolytic degradation and promoting its translation. nih.gov The 2'-O-methylation of the cap (forming cap 1 and cap 2) adds an additional layer of protection. plos.org The primary mechanism of mRNA decay in eukaryotes begins with the removal of the 5' cap by a decapping enzyme, which exposes the RNA to 5'-3' exonucleases. youtube.com
Research has shown that the 2'-O-methylation of the first nucleotide is a key determinant of mRNA stability, specifically by preventing decapping by the DXO protein. plos.orgnih.gov Incompletely capped RNAs are targeted by DXO for both decapping and degradation, whereas a fully formed cap 1 structure is resistant to this activity. plos.orgnih.gov This resistance is due to a drastically reduced binding affinity of DXO for 2'-O-methylated RNA. plos.org Thus, 2'-O-methylation acts as a crucial quality control checkpoint, distinguishing fully mature and functional mRNAs from aberrant transcripts and protecting them from premature degradation. nih.gov
Modulation of Innate Immune Response by Modified RNA Molecules
The innate immune system relies on pattern recognition receptors (PRRs) to identify molecular signatures associated with pathogens, including foreign RNA. nih.govreading.ac.uk However, the system must also be able to differentiate this "non-self" RNA from the vast amount of "self" RNA present in the host's own cells to avoid autoimmune reactions. nih.gov Post-transcriptional modifications of RNA, such as the addition of a methyl group to the 2'-hydroxyl of the ribose sugar (2'-O-methylation), serve as a critical mechanism for this discrimination. nih.govthe-innovation.org
The presence of 2'-O-methylation on RNA molecules can significantly dampen or alter the immune response. nih.govmdpi.com This modification, particularly at specific nucleotides like guanosine, can act as an immune-inhibitory signal, preventing the activation of immune cells that would otherwise be triggered by unmodified RNA. nih.govnih.gov Research has shown that 2'-O-methylation not only impairs the activation of key immune sensors like Toll-like receptors (TLRs) but can also function as a direct antagonist, blocking the activation of these receptors by otherwise immunostimulatory RNA. nih.gov This modulatory role is a key feature in the interplay between host RNA, viral RNA, and the innate immune defenses.
The innate immune system employs several receptors to detect viral and bacterial RNA, primarily located in endosomes (TLR7 and TLR8) or the cytoplasm (RIG-I and MDA5). nih.govreading.ac.uknih.gov 2'-O-methylation of RNA serves as a powerful strategy to evade detection by these sensors. Studies have demonstrated that RNA containing 2'-O-methylated nucleotides, including guanosine, is less likely to trigger an immune response because it is poorly recognized by or fails to activate these receptors. nih.govmdpi.com
For instance, the presence of 2'-O-methylation on guanosine within bacterial and eukaryotic transfer RNA (tRNA) has been shown to inhibit immune activation mediated by TLR7 and TLR8 in human immune cells. nih.govnih.gov Mechanistically, it is suggested that the 2'-O-methylated RNA can compete with unmodified, immunostimulatory RNA for binding to the receptor. karger.com However, even when bound, the modified RNA does not induce the necessary conformational changes in the receptor to initiate the downstream signaling cascade that leads to an inflammatory response. karger.com Similarly, research on coronaviruses has shown that 2'-O-methylation of viral mRNA protects it from being recognized by the cytoplasmic sensor MDA5, thereby preventing the production of type I interferons, a key component of the antiviral response. nih.govreading.ac.uk
Table 1: Effect of 2'-O-Methylation on Innate Immune Sensors
| Immune Sensor | Location | Effect of 2'-O-Methylation on RNA Ligand | Outcome |
| TLR7 | Endosome | Antagonistic; inhibits binding/activation | Reduced inflammatory cytokine production nih.govmdpi.comkarger.com |
| TLR8 | Endosome | Antagonistic; inhibits binding/activation | Reduced inflammatory cytokine production nih.govnih.gov |
| MDA5 | Cytoplasm | Prevents recognition and binding | Evasion of interferon response nih.govreading.ac.uk |
| RIG-I | Cytoplasm | Reduced binding and activation | Decreased immune activation the-innovation.org |
A fundamental challenge for the innate immune system is to distinguish the host's own nucleic acids from those of invading microbes. nih.govresearchgate.net RNA modifications provide a molecular basis for this "self" versus "non-self" discrimination. nih.gov Eukaryotic messenger RNA (mRNA) is typically modified with a 5' cap structure, which often includes 2'-O-methylation on the first or second nucleotide. nih.govnih.gov This modification acts as a molecular signature of "self," signaling to the immune system that this RNA is not foreign and should be ignored. nih.gov
In contrast, RNA from many viruses and bacteria may lack these specific modifications, marking it as "non-self" and a target for immune surveillance. nih.govnih.gov The importance of this distinction is highlighted by the evolutionary strategies of viruses. Many viruses, such as coronaviruses and flaviviruses, have evolved their own 2'-O-methyltransferase enzymes. nih.gov These viral enzymes add 2'-O-methylation marks to their own RNA, effectively camouflaging it to mimic host RNA. nih.govcd-genomics.com This immune evasion strategy allows the virus to replicate without triggering detection by sensors like MDA5. nih.govreading.ac.uk
Studies using coronavirus mutants that lack a functional 2'-O-methyltransferase have definitively shown that in the absence of this modification, the viral RNA is recognized as "non-self," leading to a strong MDA5-dependent interferon response that restricts viral replication. nih.govreading.ac.uk This demonstrates that 2'-O-methylation is a critical molecular pattern that provides a clear distinction between self and non-self RNA, playing a central role in host defense and viral pathogenesis. nih.gov
Table 2: Summary of Research Findings on 2'-O-Methylation and Immune Recognition
| Research Area | Key Finding | Significance | Reference(s) |
| Bacterial & Eukaryotic tRNA | Guanosine 2'-O-methylation at position 18 (Gm18) inhibits TLR7/8 activation. | Demonstrates a conserved immune inhibitory role of a specific RNA modification across different domains of life. | nih.govnih.govresearchgate.net |
| Coronavirus (MHV, HCoV) | Viruses lacking 2'-O-methyltransferase activity are strongly attenuated and trigger a robust MDA5-dependent immune response. | Confirms 2'-O-methylation as a critical viral immune evasion strategy to avoid non-self RNA sensing. | nih.govreading.ac.uk |
| Synthetic Oligonucleotides | RNA with 2'-O-methyl modifications acts as a TLR7 antagonist, competing with and inhibiting stimulatory RNA. | Provides a mechanistic explanation for how modified RNA suppresses immune activation and highlights its therapeutic potential. | mdpi.comkarger.com |
| General RNA Sensing | The methylation status of nucleic acids is a well-established basis for distinguishing self from non-self, analogous to CpG methylation in DNA for TLR9. | Places RNA 2'-O-methylation within a broader principle of immune surveillance based on epigenetic and epitranscriptomic marks. | nih.govnih.gov |
Table 3: List of Compounds and Molecules Mentioned
| Name | Type |
| DMT-2'-O-Methylguanosine phosphoramidite (B1245037) | Chemical Reagent / Phosphoramidite |
| 2'-O-methylguanosine | Modified Nucleoside |
| Guanosine | Nucleoside |
| Adenosine | Nucleoside |
| Cytidine | Nucleoside |
| Uridine (B1682114) | Nucleoside |
| Dimethoxytrityl (DMT) | Protecting Group |
| Toll-like Receptor 7 (TLR7) | Protein / Immune Sensor |
| Toll-like Receptor 8 (TLR8) | Protein / Immune Sensor |
| Melanoma Differentiation-Associated protein 5 (MDA5) | Protein / Immune Sensor |
| Retinoic acid-inducible gene I (RIG-I) | Protein / Immune Sensor |
| Interferon | Protein / Cytokine |
Advanced Methodologies and Emerging Research Frontiers for 2 O Methylated Nucleic Acids
High-Throughput Detection and Mapping of 2'-O-Methylation Sites
Accurately identifying Nm sites on a transcriptome-wide scale is fundamental to understanding their biological roles. A variety of methods, leveraging enzymatic reactions, next-generation sequencing, and computational power, have been developed to meet this challenge.
A foundational principle for detecting 2'-O-methylation is its ability to interfere with the processivity of reverse transcriptase (RT) enzymes. nih.gov The methyl group on the 2' ribose position creates steric hindrance that impedes or pauses the enzyme, an effect that is particularly pronounced under low concentrations of deoxynucleoside triphosphates (dNTPs). oup.comnih.govcd-genomics.com At higher dNTP concentrations, the reverse transcriptase is better able to bypass the methylated site. nih.gov
This differential processivity forms the basis of several detection techniques:
Primer Extension Assays: These classic methods use a labeled primer to initiate reverse transcription on a target RNA. When performed with low dNTP levels, the reaction produces truncated cDNA products that terminate at the position of the Nm site. nih.gov
Reverse Transcription under Low dNTP conditions followed by qPCR (RTL-P): This sensitive method quantifies methylation at specific sites without requiring radioactive labeling. oup.com The process involves performing reverse transcription in two separate reactions: one with standard (high) dNTP levels and another with limiting (low) dNTP levels. nih.gov The resulting cDNA is then amplified by quantitative PCR (qPCR). A reduced amount of PCR product in the low-dNTP reaction compared to the high-dNTP reaction indicates the presence of a 2'-O-methylated site that caused the RT to stall. oup.comnih.gov
To achieve a global view of Nm sites, reverse transcription-based principles have been adapted to next-generation sequencing (NGS) platforms, and entirely new sequencing paradigms have been employed.
Sequencing-Based on Alkaline Hydrolysis (RiboMethSeq): A widely used high-throughput method, RiboMethSeq, exploits the chemical properties of Nm sites. The 2'-O-methyl group protects the adjacent 3' phosphodiester bond from being broken during random alkaline hydrolysis. nih.govfrontiersin.org When the resulting RNA fragments are converted into a sequencing library, the 2'-O-methylated positions are underrepresented as 5' and 3' ends of the sequencing reads. nih.govfrontiersin.org This creates a characteristic gap in the sequencing coverage profile, allowing for the precise mapping of Nm sites. frontiersin.org The RiboMethSeq protocol was initially developed for abundant RNAs like ribosomal RNA (rRNA) and has since been optimized for other species like transfer RNA (tRNA). nih.govnih.gov
Direct RNA Sequencing with Nanopore Technology: Oxford Nanopore technology represents a significant leap forward, enabling the direct sequencing of native RNA molecules without the need for reverse transcription or amplification. nanoporetech.com As a single RNA strand passes through a protein nanopore, it causes a characteristic disruption in an electrical current. RNA modifications like 2'-O-methylation produce distinct electrical signals that differ from the canonical bases. cd-genomics.com This allows for the direct detection and quantification of Nm sites at single-molecule resolution. nanoporetech.com To decipher these complex signals, specialized machine learning frameworks have been developed, such as:
NanoNm: This tool analyzes nanopore direct RNA sequencing data to map thousands of Nm sites at single-base resolution and quantify their stoichiometry. nanoporetech.comnih.gov
Nm-Nano: This computational framework also uses machine learning models, including Extreme Gradient Boosting (XGBoost) and Random Forest (RF), to predict Nm sites from nanopore data with high accuracy. nih.govbiorxiv.org
A comparison of these high-throughput methods highlights their distinct principles and applications.
| Method | Principle | Advantages | Limitations |
| RTL-P | RT stalls at Nm sites under low dNTP conditions, detected by qPCR. oup.comnih.gov | High sensitivity for specific, known sites; no specialized sequencing required. | Low throughput; not suitable for discovery of new sites. |
| RiboMethSeq | Nm sites are resistant to alkaline hydrolysis, creating coverage gaps in NGS data. nih.govfrontiersin.org | High-throughput discovery of sites; provides quantitative information. | Can be biased by RNA structure; may struggle with low-abundance transcripts or low stoichiometry sites. biorxiv.org |
| Nanopore Direct RNA Sequencing | Direct detection of electrical signal perturbations caused by Nm during sequencing. cd-genomics.comnanoporetech.com | Single-molecule resolution; no amplification bias; provides stoichiometry. nanoporetech.com | Requires specialized sequencing platform and complex bioinformatic models for data interpretation. |
Complementing experimental methods, computational and bioinformatic approaches offer a rapid and cost-effective way to predict Nm sites from sequence data. oup.comnih.gov The field of epitranscriptomics heavily relies on these tools to analyze vast datasets and guide experimental validation. frontiersin.org These predictors typically employ machine learning algorithms trained on datasets of experimentally verified methylated and non-methylated sites.
The general workflow involves extracting features from the RNA sequence surrounding a potential modification site. These features can include nucleotide composition, chemical properties, and predicted secondary structures. nih.govfrontiersin.org Various machine learning models are then used for classification.
Several computational tools have been developed, each using different algorithms and feature sets:
| Tool Name | Methodology | Key Features |
| Deep-2′-O-Me | Uses sequence embeddings and a convolutional neural network (CNN) for prediction. oup.com | One of the early deep learning-based predictors for RNA 2'-O-methylation. |
| i2OM | Employs eXtreme Gradient Boosting (XGBoost) or Support Vector Machine (SVM) with a two-step feature selection model. nih.gov | Develops separate predictors for each of the four nucleotide types (A, C, G, U). nih.gov |
| MultiV_Nm | Integrates sequence, chemical, and secondary structure features using a CNN, graph attention network, and cross-attention mechanism. frontiersin.org | Utilizes a multi-view approach for more comprehensive feature extraction. |
| 2OMe-LM | A deep learning framework that integrates features from pre-trained RNA language models and word2vec techniques. oup.comnih.gov | Leverages the power of large language models for improved performance and interpretability. oup.com |
These computational predictors are crucial for prioritizing candidate sites for experimental validation and for analyzing the ever-growing volume of sequencing data in epitranscriptomics. frontiersin.org
Strategies for High-Density RNA Microarray Synthesis and Applications
While detection methods map endogenous modifications, synthetic nucleic acids are vital for functional studies. High-density microarrays, which contain hundreds of thousands of unique oligonucleotide sequences on a solid surface, are powerful platforms for parallelized assays. nih.gov The compound DMT-2'-O-Methylguanosine phosphoramidite (B1245037) is a key building block for the synthesis of oligonucleotides containing 2'-O-methylated guanosine (B1672433). medchemexpress.com The development of robust synthesis methods for RNA and modified RNA microarrays has been a significant chemical challenge.
Photolithography is a premier technology for the in situ (on-chip) synthesis of high-density nucleic acid microarrays. jove.com This process utilizes phosphoramidite chemistry, similar to standard oligonucleotide synthesis, but with a key difference: the 5'-dimethoxytrityl (DMT) protecting group is replaced with a photolabile protecting group (PPG), such as nitrophenylpropyloxycarbonyl (NPPOC). nih.govresearchgate.net
The synthesis cycle proceeds as follows:
A glass substrate is functionalized with linkers that have a terminal hydroxyl group protected by a PPG.
A digital micromirror device directs UV light to specific spots ("features") on the array, selectively cleaving the PPG at those locations. sci-hub.se
A solution containing a phosphoramidite building block (e.g., a derivative of DMT-2'-O-Methylguanosine phosphoramidite adapted with a PPG) is flowed over the surface. The phosphoramidite couples only to the deprotected hydroxyl groups.
The process of light-directed deprotection and coupling is repeated cycle after cycle, allowing for the programmed, base-by-base synthesis of hundreds of thousands of unique sequences in parallel. researchgate.net
The synthesis of RNA microarrays was historically challenging due to the need to protect the 2'-hydroxyl group. The development of improved RNA phosphoramidites with optimized 2'-OH and 5'-OH protecting groups has been critical. nih.gov These advancements have led to higher coupling efficiencies and significantly reduced synthesis times, making the fabrication of high-density RNA microarrays faster and more reliable. nih.govresearchgate.net
The flexibility of photolithographic synthesis allows for the creation of chimeric DNA/RNA microarrays on a single surface. nih.gov By simply switching between DNA and RNA phosphoramidite building blocks during the synthesis cycles, oligonucleotides containing both deoxyribonucleotides and ribonucleotides can be constructed at specific locations on the array. sci-hub.se
These chimeric microarrays are powerful tools for multiplexed assays designed to probe the specificity of nucleic acid-binding proteins and enzymes. For example, they have been used to map the sequence specificity of RNase HII. nih.gov This enzyme specifically degrades the RNA strand of an RNA:DNA hybrid duplex. By exposing a chimeric microarray to RNase HII and a fluorescently labeled DNA probe that hybridizes to the arrayed sequences, researchers can observe the selective cleavage of RNA-containing strands while pure DNA strands remain intact. nih.govsci-hub.se This demonstrates the utility of chimeric arrays for high-throughput functional analysis of enzymes and for dissecting the distinct properties of RNA and DNA in various biological contexts.
Advanced Computational and Biophysical Probing Techniques for Modified Nucleic Acids
Understanding the structural and dynamic consequences of incorporating 2'-O-methylguanosine into a nucleic acid sequence is paramount. Advanced computational and biophysical methods provide atomic-level insights into how this modification influences nucleic acid conformation, stability, and interactions.
Molecular dynamics (MD) simulations have become an indispensable tool for investigating the physical properties of nucleic acid complexes containing 2'-O-methyl modifications. nih.govoup.com These computational techniques model the motion of atoms over time, providing a dynamic view of molecular structure and behavior that complements static experimental data. nih.gov
By applying well-validated empirical force fields like AMBER and CHARMM, researchers can simulate how the 2'-O-methyl group on a guanosine residue affects the local and global properties of a DNA:RNA or RNA:RNA duplex. oup.comacs.org A primary finding from MD simulations is that the 2'-O-methyl group strongly influences the conformational preference of the ribose sugar. nih.govnih.gov It "locks" the sugar into a C3'-endo pucker, which is the characteristic conformation for A-form helices (the standard form for RNA duplexes). nih.govnih.gov This pre-organization of the single strand into an A-form geometry reduces the entropic penalty of duplex formation, contributing to the observed increase in thermal stability of modified duplexes. nih.gov
Computational studies on DNA:RNA hybrids containing 2'-O-methylated strands show that this modification enhances A-form character compared to standard DNA:RNA duplexes. nih.govoup.com The degree of A-form character in these hybrids follows the trend: OMe_DNA:RNA > DNA:RNA. nih.gov This structural shift has been correlated with changes in the minor groove width, which may influence interactions with enzymes like RNase H. nih.govoup.com
| Simulation Parameter/Finding | Description | Significance | Reference |
|---|---|---|---|
| Sugar Pucker Preference | The 2'-O-methyl group biases the ribose sugar conformation towards C3'-endo. | Stabilizes A-form helical structures, pre-organizing the strand for duplex formation. | nih.govnih.gov |
| Helical Geometry | Duplexes containing 2'-O-methylated strands exhibit a more pronounced A-form character. | Increases thermal stability and binding affinity. | oup.comnih.gov |
| Minor Groove Dimensions | Substitution with a 2'-O-methyl group can lead to a slight expansion of the minor groove in DNA:RNA hybrids compared to standard duplexes. | Potentially modulates recognition and cleavage by enzymes such as RNase H. | oup.com |
| Force Field Used | Simulations often employ specialized force fields (e.g., AMBER, CHARMM) with parameters developed for modified nucleosides. | Ensures accurate representation of the physical properties of the 2'-O-methyl group for reliable simulation results. | oup.comacs.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful biophysical technique for determining the three-dimensional structure and dynamics of nucleic acids in solution. bruker.com For oligonucleotides containing 2'-O-methylguanosine, NMR provides direct experimental evidence of the conformational changes predicted by computational models. nih.gov
Studies using 1D and 2D NMR experiments, such as DQF-COSY and NOESY, allow for the assignment of proton resonances and the measurement of coupling constants. nih.govnih.gov A key finding from NMR analysis is that 2'-O-methylation biases the sugar pucker equilibrium heavily towards the C3'-endo conformation. nih.gov This is observed through analysis of coupling constants and is consistent with the stabilization of the A-form helix. nih.govnih.gov
Furthermore, NMR can be used to study dynamic processes. Techniques like relaxation-dispersion (CEST) NMR have shown that 2'-O-methylation can alter the conformational landscape of RNA by stabilizing alternative, low-populated structures ("excited states"). nih.gov For example, in the HIV-1 transactivation response (TAR) element, introducing 2'-O-methyl modifications was found to increase the population and lifetime of a short-lived excited state by up to 10-fold. nih.govresearchgate.net This suggests that the modification can regulate RNA function not just by reinforcing a ground-state structure, but by modulating its dynamic ensemble. The 2'-O-methyl groups themselves are often observed to be directed into the minor groove, forming a hydrophobic layer that can influence molecular interactions. nih.gov
Emerging Research Applications and Future Directions in 2'-O-Methylation Studies
The ability to synthesize oligonucleotides with site-specific 2'-O-methylguanosine modifications has opened new avenues of research. Scientists are now exploring the natural roles of this modification in the cell and developing innovative tools that leverage its unique properties.
2'-O-methylation is one of the most common post-transcriptional modifications found in cellular RNA, present in ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA). nih.govthe-innovation.orgwikipedia.org Initially viewed as a purely structural modification, research now points to its active role in regulating gene expression and other cellular processes, a field known as epitranscriptomics. nih.govnih.gov
In rRNA, 2'-O-methylations are clustered in functionally critical regions like the peptidyl-transferase center, where they are thought to fine-tune ribosome structure and regulate protein synthesis. nih.gov The idea of "ribosome heterogeneity" suggests that differential methylation patterns on rRNA can create specialized ribosome populations to translate specific mRNAs under different cellular conditions. nih.gov
In mRNA, 2'-O-methylation has been identified in the 5' cap structure and at internal sites. nih.govthe-innovation.org This modification can influence mRNA stability, splicing, and translation efficiency. the-innovation.orgnih.gov For instance, recent studies have shown that introducing 2'-O-methylation into specific mRNA sites can increase RNA stability but may decrease translational efficiency, highlighting a complex regulatory role. nih.gov Dysregulation of 2'-O-methylation has been linked to various human diseases, including cancer and neurological disorders, underscoring its importance in cellular health. the-innovation.orgnih.gov
The growing interest in the epitranscriptomic functions of 2'-O-methylation has spurred the development of next-generation tools for its detection and quantification. The chemical properties conferred by the 2'-O-methyl group—namely its resistance to alkaline hydrolysis and its ability to impede reverse transcriptase enzymes under specific conditions—form the basis of many of these technologies. nih.gov
High-throughput sequencing-based methods have been developed to map 2'-O-methylation sites across the entire transcriptome. nih.gov These platforms allow researchers to identify novel modification sites and study how their levels change in response to different stimuli or in disease states. nih.gov More recently, direct RNA sequencing using nanopore technology, combined with machine learning tools like NanoNm, enables the quantitative, single-molecule detection of 2'-O-methylation sites without the need for amplification, overcoming limitations of previous methods. the-innovation.orgnanoporetech.com
Beyond detection, oligonucleotides containing 2'-O-methylguanosine, synthesized using the corresponding phosphoramidite, are themselves valuable research tools. They are widely used as antisense probes to study pre-mRNA splicing, RNA-protein interactions, and to create stabilized ribozymes. glenresearch.com Furthermore, site-specific validation and quantification tools like Nm-VAQ, which uses RNase H-based cleavage of chimeric probes, have been developed for the precise measurement of methylation ratios at specific sites identified by high-throughput screening. nih.govbiorxiv.org
| Tool/Platform | Principle of Detection | Application | Reference |
|---|---|---|---|
| RiboMeth-seq | Alkaline hydrolysis followed by sequencing; 2'-O-Me sites protect against cleavage. | Quantitative mapping of absolute methylation fraction, primarily in abundant RNAs like rRNA. | nih.govnih.gov |
| Nm-seq | Periodate oxidation and selective ligation; only fragments with a 2'-O-Me at the 3' end are ligated and sequenced. | Qualitative mapping of 2'-O-Me sites in various RNA types, including mRNA. | nih.gov |
| 2OMe-seq / MeTH-seq | Reverse transcriptase stalling at low dNTP or Mg2+ concentrations. | Relative quantification of methylation sites. | nih.gov |
| NJU-seq | Mg2+-dependent cleavage followed by sequencing. | Sensitive, unbiased profiling of Nm sites, even at low methylation ratios. | nih.gov |
| Nanopore Direct RNA Sequencing | Measures disruptions in ionic current as native RNA passes through a nanopore; 2'-O-Me creates a characteristic signal. | Direct, amplification-free, quantitative detection of Nm at single-base resolution. | the-innovation.orgnanoporetech.com |
| Nm-VAQ | Site-specific RNase H cleavage of an RNA/DNA chimeric probe. | Absolute quantification and validation of methylation ratios at specific, targeted sites. | nih.govbiorxiv.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
